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Compound of Interest

Compound Name: 5-Phenyl-1H-indazole

Cat. No.: B065116 Get Quote

The synthesis of the indazole core can be achieved through various methods, including the

cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of o-aminobenzonitriles with

organometallic reagents.[2] For 5-Phenyl-1H-indazole, a plausible synthetic route involves a

Suzuki coupling reaction to introduce the phenyl group at the 5-position of a suitable indazole

precursor.

Experimental Protocol: Synthesis and Crystallization
A generalized protocol for the synthesis and subsequent crystallization of 5-Phenyl-1H-
indazole is outlined below. This protocol is based on established methods for the synthesis of

related indazole derivatives.

Step 1: Synthesis of 5-Bromo-1H-indazole A common starting material is a brominated

indazole, which can be synthesized via various reported methods.

Step 2: Suzuki Coupling In a round-bottom flask, 5-bromo-1H-indazole (1 equivalent) is

dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this

solution, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05

equivalents), and a base such as sodium carbonate (2 equivalents) are added. The reaction

mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several

hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room

temperature, and the organic layer is separated. The aqueous layer is extracted with an
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organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product

is then purified by column chromatography on silica gel to yield pure 5-Phenyl-1H-indazole.

Step 4: Crystallization High-quality single crystals suitable for X-ray diffraction are crucial for

accurate structure determination.[6][7] A common and effective method for growing crystals of

small organic molecules is slow evaporation.

Protocol:

Dissolve the purified 5-Phenyl-1H-indazole in a minimal amount of a suitable solvent or

solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a

slightly elevated temperature to ensure complete dissolution.

Filter the solution to remove any particulate matter.

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of

the solvent at room temperature.

Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly

evaporates, the solution becomes supersaturated, leading to the formation of single

crystals.

The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1

mm in all dimensions), have a regular shape, and be free of cracks or other imperfections.[6][7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about

the three-dimensional arrangement of atoms in a crystalline solid.[5][8]

Data Collection Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction

analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b065116?utm_src=pdf-body
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/product/b065116?utm_src=pdf-body
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://en.wikipedia.org/wiki/X-ray_crystallography
https://rigaku.com/products/crystallography/techniques/chemical-crystallography
https://scmb.uq.edu.au/research/facilities-and-services/scientific-facilities-and-techniques/small-molecule-x-ray-crystallography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Selection & Mounting X-ray Data Collection Data Processing & Reduction Structure Solution Structure Refinement Structure Validation & Analysis Crystallographic Information File (CIF)

Click to download full resolution via product page

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Data Collection and Refinement
Parameters
The following table summarizes a set of plausible crystallographic data collection and

refinement parameters for 5-Phenyl-1H-indazole, based on data reported for similar indazole

derivatives.[9]
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Parameter Value

Empirical formula C₁₃H₁₀N₂

Formula weight 194.24

Temperature 293(2) K

Wavelength 0.71073 Å (Mo Kα)

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 8.5 Å, b = 12.0 Å, c = 9.8 Å, β = 95°

Volume 995 Å³

Z 4

Density (calculated) 1.29 g/cm³

Absorption coefficient 0.08 mm⁻¹

F(000) 408

Crystal size 0.20 x 0.15 x 0.10 mm

Theta range for data collection 2.5° to 28.0°

Reflections collected 5000

Independent reflections 2300 [R(int) = 0.04]

Completeness to theta = 28.0° 99.5 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2300 / 0 / 136

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.120

R indices (all data) R1 = 0.060, wR2 = 0.135
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Analysis of the Crystal Structure
The solved crystal structure provides a wealth of information about the molecular geometry and

the intermolecular interactions that govern the crystal packing.

Molecular Geometry
The indazole ring is expected to be essentially planar.[10][11] The phenyl ring at the 5-position

will be twisted relative to the plane of the indazole ring. The dihedral angle between these two

rings is a key conformational parameter. In related structures, this angle can vary significantly,

influencing the overall molecular packing.[12][13]

Supramolecular Assembly and Intermolecular
Interactions
The crystal packing of 5-Phenyl-1H-indazole is likely to be stabilized by a network of

intermolecular interactions. Based on the structures of similar indazole derivatives, the

following interactions are anticipated:

N-H···N Hydrogen Bonds: The N-H group of the indazole ring can act as a hydrogen bond

donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor. This

can lead to the formation of hydrogen-bonded chains or dimers.

C-H···π Interactions: The C-H bonds of the phenyl and indazole rings can interact with the π-

systems of neighboring molecules.

π-π Stacking Interactions: The aromatic rings of the indazole and phenyl groups can engage

in π-π stacking interactions, further stabilizing the crystal lattice.[10]

The following diagram illustrates a possible scheme of intermolecular interactions in the crystal

lattice of 5-Phenyl-1H-indazole.
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Caption: Potential Intermolecular Interactions in 5-Phenyl-1H-indazole.

Conclusion
The crystal structure analysis of 5-Phenyl-1H-indazole provides invaluable insights into its

molecular conformation and the non-covalent interactions that dictate its solid-state

architecture. This information is critical for understanding its physicochemical properties and for

guiding the design of new derivatives with enhanced therapeutic efficacy. The detailed

structural data obtained from single-crystal X-ray diffraction serves as a fundamental basis for

computational modeling, aiding in the prediction of binding affinities to biological targets and

accelerating the drug discovery process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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